3-bromo-2-(oxan-4-yl)pyridine
Description
3-Bromo-2-(oxan-4-yl)pyridine is a brominated pyridine derivative featuring a tetrahydropyran (oxan-4-yl) substituent at the 2-position and a bromine atom at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functionalized pyridine scaffolds into target molecules. Its structural features, including the electron-rich pyridine ring and the oxan-4-yl group, influence its reactivity and physicochemical properties .
Properties
CAS No. |
1417519-31-3 |
|---|---|
Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(oxan-4-yl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-(oxan-4-yl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(oxan-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate and solvents such as tetrahydrofuran (THF), are typically employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds formed through the coupling of the pyridine ring with arylboronic acids.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-bromo-2-(oxan-4-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-2-(oxan-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the oxan-4-yl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 3-bromo-2-(oxan-4-yl)pyridine, highlighting differences in substituents, molecular weights, and applications:
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